molecular formula C4H6F3NO2 B12562172 Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- CAS No. 202394-61-4

Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)-

Cat. No.: B12562172
CAS No.: 202394-61-4
M. Wt: 157.09 g/mol
InChI Key: IVCQKNKGXMVJOZ-VKHMYHEASA-N
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Description

Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-2-methylpropanoic acid with trifluoromethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylamines .

Scientific Research Applications

Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-methyl-3,3,3-trifluoropropanamide
  • 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide
  • 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Uniqueness

Propanamide, 3,3,3-trifluoro-2-hydroxy-2-methyl-, (2S)- stands out due to its specific stereochemistry, which can significantly impact its reactivity and interactions with biological targets. The presence of the trifluoromethyl group also imparts unique electronic properties, making it distinct from other similar compounds .

Properties

CAS No.

202394-61-4

Molecular Formula

C4H6F3NO2

Molecular Weight

157.09 g/mol

IUPAC Name

(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9)/t3-/m0/s1

InChI Key

IVCQKNKGXMVJOZ-VKHMYHEASA-N

Isomeric SMILES

C[C@](C(=O)N)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)N)(C(F)(F)F)O

Origin of Product

United States

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